Cas no 862667-06-9 (9,10-Bis[(triisopropylsilyl)ethynyl]anthracene)
![9,10-Bis[(triisopropylsilyl)ethynyl]anthracene structure](https://www.kuujia.com/scimg/cas/862667-06-9x500.png)
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
- tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane
- 9,10-Bis{2-[tris(1-methylethyl)silyl]ethynyl}anthracene
- TIPS-anthracene
- 9,10-Bis((triisopropylsilyl)ethynyl)anthracene
- 9,10-Bis(triisopropylsilylethynyl)anthracene
- 9,10-Bis[2-[tris(1-methylethyl)silyl]ethynyl]anthracene (ACI)
- Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)- (9CI)
- (9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
- 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, >99%
- [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
- Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)-
- AKOS030528443
- DTXSID00746431
- MFCD15530143
- bis((triisopropylsilyl)ethynyl) anthracene
- TRIISOPROPYL(2-{10-[2-(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACEN-9-YL}ETHYNYL)SILANE
- 862667-06-9
- TRIS(PROPAN-2-YL)[2-(10-{2-[TRIS(PROPAN-2-YL)SILYL]ETHYNYL}ANTHRACEN-9-YL)ETHYNYL]SILANE
- triisopropyl-[2-[10-(2-triisopropylsilylethynyl)-9-anthryl]ethynyl]silane
- F72442
-
- MDL: MFCD15530143
- Inchi: 1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3
- InChI Key: FEAZNDXDTUMTIL-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C2C=CC=CC=2C(=C2C=CC=CC=12)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)(C(C)C)C(C)C
Computed Properties
- Exact Mass: 538.34510466g/mol
- Monoisotopic Mass: 538.34510466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 38
- Rotatable Bond Count: 10
- Complexity: 766
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Melting Point: 211-214 °C
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A312107-100mg |
9,10-Bis((triisopropylsilyl)ethynyl)anthracene |
862667-06-9 | 97% | 100mg |
$67.0 | 2025-02-21 | |
Ambeed | A312107-1g |
9,10-Bis((triisopropylsilyl)ethynyl)anthracene |
862667-06-9 | 97% | 1g |
$299.0 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 731439-250MG |
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene |
862667-06-9 | >99% | 250MG |
¥980.6 | 2022-02-24 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 731439-1G |
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene |
862667-06-9 | >99% | 1G |
¥2603.36 | 2022-02-24 | |
1PlusChem | 1P00IEG5-5g |
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)- |
862667-06-9 | 97%;RG | 5g |
$884.00 | 2024-04-21 | |
Aaron | AR00IEOH-250mg |
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)- |
862667-06-9 | 97% | 250mg |
$80.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSP794-100mg |
Anthracene, 9,10-bis[2-[tris(1-methylethyl)silyl]ethynyl]- |
862667-06-9 | 95% | 100mg |
¥367.0 | 2024-04-16 | |
Aaron | AR00IEOH-5g |
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)- |
862667-06-9 | 97% | 5g |
$846.00 | 2025-02-12 | |
1PlusChem | 1P00IEG5-250mg |
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)- |
862667-06-9 | 97%;RG | 250mg |
$99.00 | 2024-04-21 | |
abcr | AB594961-250mg |
9,10-Bis((triisopropylsilyl)ethynyl)anthracene; . |
862667-06-9 | 250mg |
€230.90 | 2024-07-24 |
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water
Production Method 5
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 15 h, 0 °C; 0 °C → 20 °C; 30 min, 20 °C
1.3 Reagents: Stannous chloride Solvents: Tetrahydrofuran ; 16 h, rt → 60 °C
Production Method 6
Production Method 7
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Raw materials
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Preparation Products
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Related Literature
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Mohammed S. Almeataq,Hunan Yi,Solyman Al-Faifi,Abdulaziz A. B. Alghamdi,Ahmed Iraqi,Nicholas W. Scarratt,Tao Wang,David G. Lidzey Chem. Commun. 2013 49 2252
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Zhengran He,Ziyang Zhang,Sheng Bi Mater. Adv. 2022 3 1953
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Jianzhong Shao,Yi Huang,Qinguo Fan Polym. Chem. 2014 5 4195
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Marie Hardouin–Lerouge,Piétrick Hudhomme,Marc Sallé Chem. Soc. Rev. 2011 40 30
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Tracy H. Schloemer,Samuel N. Sanders,Pournima Narayanan,Qi Zhou,Manchen Hu,Daniel N. Congreve Nanoscale 2023 15 6880
Additional information on 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
Introduction to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (CAS No. 862667-06-9)
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, with the chemical identifier CAS No. 862667-06-9, is a sophisticated organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound belongs to the class of anthracene derivatives, which are known for their unique electronic and photophysical properties. The introduction of multiple (triisopropylsilyl)ethynyl groups into the anthracene core significantly modifies its reactivity and functionality, making it a valuable building block for various applications.
The structural features of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene make it particularly interesting for researchers exploring the frontiers of organic electronics. The presence of ethynyl groups introduces reactive sites that can be selectively modified, while the triisopropylsilyl (TIPS) protecting groups enhance stability and facilitate controlled reactions. This balance of reactivity and stability has opened up new avenues in the synthesis of conjugated polymers, organic semiconductors, and light-emitting diodes (OLEDs).
In recent years, there has been a surge in research focused on developing novel materials for optoelectronic applications. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene has emerged as a key intermediate in the synthesis of high-performance polymers and small-molecule emitters. Its extended π-conjugation system and tunable energy levels make it an ideal candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The compound's ability to form stable radicals also positions it as a potential candidate for applications in spintronics and molecular magnets.
One of the most compelling aspects of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is its versatility in cross-coupling reactions. The ethynyl groups can undergo Sonogashira coupling with various aryl halides, allowing for the construction of complex molecular architectures. Additionally, the TIPS groups can be selectively removed under mild conditions, enabling further functionalization of the anthracene core. This reactivity has been leveraged in the synthesis of dendrimers, star-shaped molecules, and other nanostructured materials that exhibit enhanced performance in electronic devices.
The pharmaceutical industry has also shown interest in 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene due to its potential as a precursor for bioactive molecules. Anthracene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By modifying the structure of this compound with pharmacophores or bioactive units, researchers aim to develop novel therapeutic agents with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Molecular modeling studies have revealed insights into its electronic structure, charge transport mechanisms, and interaction with biological targets. These computational insights have guided experimental efforts to optimize synthetic routes and improve material performance. For instance, theoretical calculations have predicted that certain structural modifications can enhance the hole-transporting properties of this compound, making it more suitable for use in next-generation OLED technologies.
The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene presents both challenges and opportunities for synthetic chemists. While the reaction conditions must be carefully controlled to ensure high yields and purity, modern synthetic techniques such as transition-metal catalysis have made it possible to access complex derivatives with remarkable efficiency. The development of new catalytic systems has also enabled the preparation of enantiomerically pure forms of this compound, opening up possibilities for chiral applications in optoelectronics and pharmaceuticals.
The environmental impact of using 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in various applications is another important consideration. As with many advanced materials, there is a need to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Researchers are exploring green chemistry principles to develop more eco-friendly methods for producing this compound without compromising on yield or quality.
In conclusion,9, 10-Bis[(triisopropylsilyl)ethynyl]anthracene (CAS No. 862667-06-9) represents a fascinating example of how structural modification can unlock new functionalities in organic materials. Its applications span across electronics,*pharmaceuticals,*and*materials science*, making it a cornerstone of modern research efforts aimed at developing next-generation technologies.*The* versatility,*reactivity,*and*stability*of this compound ensure that it will remain at the forefront*of*scientific inquiry*for years*to come.*By* leveraging its unique properties,*researchers*can*continue*to push*the*boundaries*of what is possible*in organic chemistry,*electronics,*and*biochemistry.*
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